molecular formula C14H17N5 B1667202 N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine CAS No. 445430-58-0

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine

Cat. No.: B1667202
CAS No.: 445430-58-0
M. Wt: 255.32 g/mol
InChI Key: PSPFQEBFYXJZEV-UHFFFAOYSA-N
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Description

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine is a selective inhibitor of the catalytic subunits of I-kappa-B kinase (IKK-1 and IKK-2). It is known for its ability to inhibit the nuclear factor kappa-B (NF-κB) pathway, which is involved in the regulation of immune responses, inflammation, and cell survival . The compound has shown potential in various scientific research applications, particularly in the fields of immunology and oncology.

Mechanism of Action

Target of Action

BMS-345541 is a highly selective inhibitor of the catalytic subunits of IκB kinase (IKK), specifically IKK-2 and IKK-1 . The IC50 values for IKK-2 and IKK-1 are approximately 0.3 μM and 4 μM, respectively . IKK plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation, tumorigenesis, and cancer progression .

Mode of Action

BMS-345541 binds at an allosteric site of the IKK enzyme, thereby inhibiting its activity . This inhibition prevents the signal-inducible phosphorylation of serines 32 and 36 of IκB, which is critical in regulating the subsequent ubiquitination and proteolysis of IκB . This process releases NF-κB to promote gene transcription .

Biochemical Pathways

The primary biochemical pathway affected by BMS-345541 is the NF-κB signaling pathway . By inhibiting IKK, BMS-345541 blocks NF-κB-dependent transcription . This action has downstream effects on the production of pro-inflammatory cytokines, as BMS-345541 has been shown to inhibit lipopolysaccharide-stimulated tumor necrosis factor, interleukin-1, interleukin-8, and interleukin-6 in THP-1 cells .

Pharmacokinetics

It is soluble in DMSO , but insoluble in water , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of BMS-345541’s action primarily involve the reduction of inflammation. By inhibiting IKK and subsequently blocking NF-κB-dependent transcription, BMS-345541 reduces the production of pro-inflammatory cytokines . This results in anti-inflammatory and radiosensitizing effects . In addition, BMS-345541 has been shown to play a role in arresting bone erosion in certain animal models .

Biochemical Analysis

Biochemical Properties

BMS-345541 is a highly selective inhibitor of the catalytic subunits of IKK (IKK-2 and IKK-1) with IC50 values of 0.3 and 4 μM respectively . It interacts with these enzymes by binding to similar allosteric sites on IKK-1 and IKK-2 . This interaction affects the active sites of the subunits differently .

Cellular Effects

BMS-345541 has been shown to have significant effects on various types of cells and cellular processes. It inhibits the stimulated phosphorylation of IκB in cells . In melanoma cells, BMS-345541 reduces NF-κB activity, CXCL1 chemokine secretion, and cell survival . In A549 cells, it induces the inhibition of IKK phosphorylation .

Molecular Mechanism

BMS-345541 exerts its effects at the molecular level through several mechanisms. It binds to similar allosteric sites on IKK-1 and IKK-2, which then affects the active sites of the subunits differently . This binding results in the inhibition of IKK phosphorylation . It also blocks the NF-κB-dependent transcription .

Temporal Effects in Laboratory Settings

The effects of BMS-345541 change over time in laboratory settings. In A549 cells, the treatment with 1 μM of BMS-345541 induces the inhibition of IKK phosphorylation . The viability of the cells was determined after 1–24 h incubation with BMS-345541 at concentrations ranging from 1.25–5 µM .

Dosage Effects in Animal Models

In animal models, the effects of BMS-345541 vary with different dosages. For instance, in a study on collagen-induced arthritis in mice, BMS-345541 was administered perorally daily, either prophylactically (before disease onset) or therapeutically (after disease onset). The study found that BMS-345541 was effective, in a dose-dependent manner, in reducing the incidence of disease and inhibiting clinical signs of disease .

Metabolic Pathways

BMS-345541 is involved in the NF-κB signaling pathway . It inhibits the signal-inducible activation of NF-κB, which is critical in regulating the subsequent ubiquitination and proteolysis of IκB .

Transport and Distribution

While specific transporters or binding proteins for BMS-345541 have not been identified, it is known that the compound is orally active , suggesting that it can be absorbed and distributed within the body.

Subcellular Localization

The subcellular localization of BMS-345541 is not explicitly known. Its target, IKK, is known to be located in the cytoplasm . By inhibiting IKK, BMS-345541 impacts the nuclear factor κB (NF-κB) signaling pathway, which has effects on the nucleus of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

  • Formation of the imidazoquinoxaline core.
  • Introduction of the ethylenediamine side chain.
  • Purification and isolation of the final product.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for reaction monitoring and product isolation .

Chemical Reactions Analysis

Types of Reactions

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine is unique due to its high selectivity for IKK-1 and IKK-2, making it a valuable tool for studying the NF-κB pathway. Its ability to inhibit NF-κB-dependent transcription with minimal off-target effects distinguishes it from other IKK inhibitors .

Properties

IUPAC Name

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPFQEBFYXJZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196216
Record name BMS-345541 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445430-58-0
Record name N1-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445430-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BMS-345541 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0445430580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-345541 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-345541 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26SU0NEF5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 4-chloro-1,8-dimethylimidazo(1,2-a)quinoxaline (compound 5) (4.8 g, 21 mmol) in ethylenediamine (300 mL) was heated at 60° C. under nitrogen gas (N2) for 16 hours. The solvent was evaporated under vacuum. The residue was diluted with EtOAc (200 mL), washed with saturated Na2CO3 and brine, dried over MgSO4, filtered and concentrated. Flash chromatography using methanol (MeOH) provided a solid, which was then dissolved with CHCl3 and filtered to remove any dissolved silica gel. The filtrate was concentrated under vacuum, providing the title compound 6 as a white solid (4.67 g). 1H NMR (500 MHz, CDCl3) δ 7.88 (s, 1H), 7.63 (d, J=8.3 Hz, 1H), 7.26 (s, 1H), 7.22 (d, J=8.3 Hz, 1H), 6.31 (s, 1H), 3.63 (apparent q, J=5.9 Hz, 2H), 2.96 (t, J=6.0 Hz, 2H), 2.88 (s, 3H), 1.38 (br, 2H); MS (ESI), m/z 256.15 [(M+H)+; calculated for compound 6, C14H17N5:255.15].
Quantity
4.8 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
300 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine
Reactant of Route 2
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N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine
Reactant of Route 3
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine
Reactant of Route 4
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine
Reactant of Route 5
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine
Reactant of Route 6
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine

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